REACTION_CXSMILES
|
ClCCl.[Cl-].[Al+3].[Cl-].[Cl-].[Br:8][CH:9]([CH3:13])[C:10](Br)=[O:11].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Br:8][CH:9]([CH3:13])[C:10]([C:18]1[CH:19]=[CH:20][C:15]([Cl:14])=[CH:16][CH:17]=1)=[O:11] |f:1.2.3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for one hour at 15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction medium is then stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated out
|
Type
|
WASH
|
Details
|
washed twice with demineralised water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating under vacuum
|
Type
|
CUSTOM
|
Details
|
an oil is obtained
|
Type
|
CUSTOM
|
Details
|
which crystallises
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |